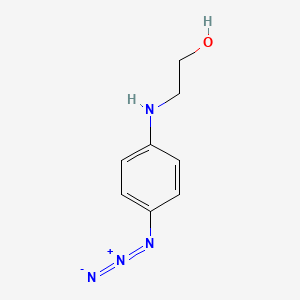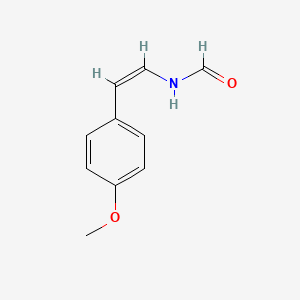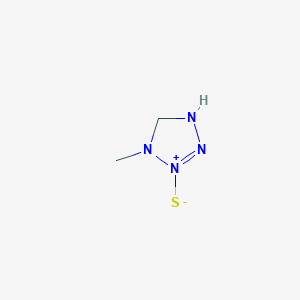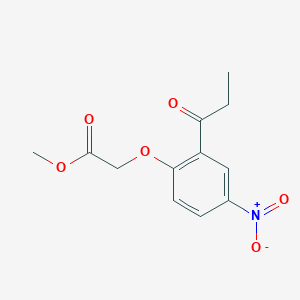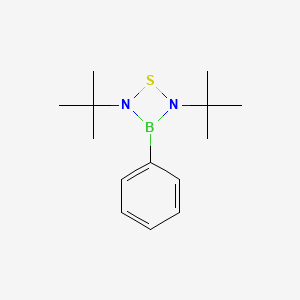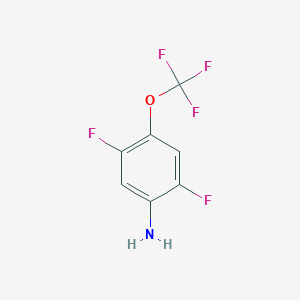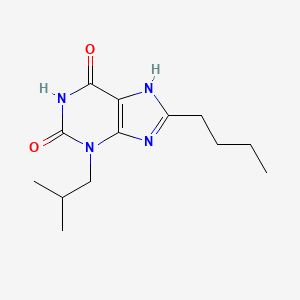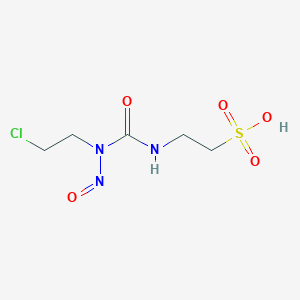
Taurine chloroethylnitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurine chloroethylnitrosourea is a compound that combines the properties of taurine, a naturally occurring amino sulfonic acid, with chloroethylnitrosourea, a chemical known for its use in chemotherapy. Taurine is widely distributed in animal tissues and plays a role in various physiological functions, while chloroethylnitrosourea is known for its alkylating properties, which can interfere with DNA replication in cancer cells.
Méthodes De Préparation
The synthesis of taurine chloroethylnitrosourea involves several steps. One common method includes the reaction of taurine with chloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with nitrosyl chloride to produce this compound. Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.
Analyse Des Réactions Chimiques
Taurine chloroethylnitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include sulfonic acids, amino derivatives, and substituted chloroethyl compounds.
Applications De Recherche Scientifique
Taurine chloroethylnitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication in cancer cells.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of taurine chloroethylnitrosourea involves its alkylating properties. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. Molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.
Comparaison Avec Des Composés Similaires
Taurine chloroethylnitrosourea can be compared with other alkylating agents such as:
Carmustine: Another chloroethylnitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and function, used for treating brain tumors.
Streptozotocin: An alkylating agent with a different mechanism, used for treating pancreatic cancer. This compound is unique due to the presence of the taurine moiety, which may confer additional biological properties such as antioxidant effects and improved solubility.
Propriétés
Numéro CAS |
115700-21-5 |
|---|---|
Formule moléculaire |
C5H10ClN3O5S |
Poids moléculaire |
259.67 g/mol |
Nom IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H10ClN3O5S/c6-1-3-9(8-11)5(10)7-2-4-15(12,13)14/h1-4H2,(H,7,10)(H,12,13,14) |
Clé InChI |
CIBONNMMDHURPP-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


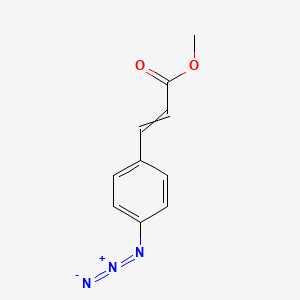
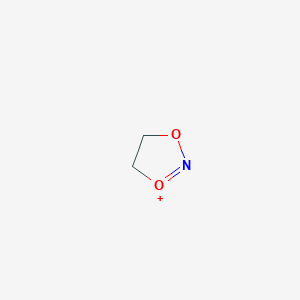
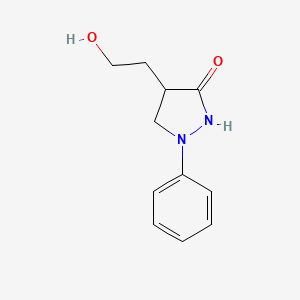
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
